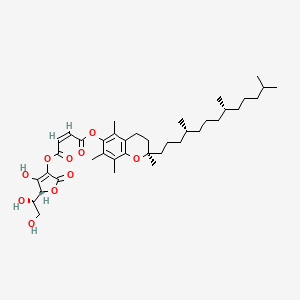

Ascorbyl tocopheryl maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

320616-16-8 |

|---|---|

Molecular Formula |

C39H58O10 |

Molecular Weight |

686.9 g/mol |

IUPAC Name |

4-O-[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] 1-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (Z)-but-2-enedioate |

InChI |

InChI=1S/C39H58O10/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-39(8)21-19-29-28(7)34(26(5)27(6)35(29)49-39)46-31(42)17-18-32(43)47-37-33(44)36(30(41)22-40)48-38(37)45/h17-18,23-25,30,36,40-41,44H,9-16,19-22H2,1-8H3/b18-17-/t24-,25-,30+,36-,39-/m1/s1 |

InChI Key |

XDDAGVUFLQKVEA-SJTHZTAVSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)/C=C\C(=O)OC3=C([C@H](OC3=O)[C@H](CO)O)O)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C=CC(=O)OC3=C(C(OC3=O)C(CO)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ascorbyl Tocopheryl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ascorbyl tocopheryl maleate (B1232345), a novel diester combining the antioxidant properties of Vitamin C (ascorbic acid) and Vitamin E (tocopherol) linked by a maleic acid bridge. This molecule holds significant potential for applications in cosmetics, pharmaceuticals, and as a food additive due to its anticipated enhanced stability and synergistic antioxidant effects. While detailed public data on this specific molecule is limited, this guide consolidates available information and provides logical, evidence-based protocols and characterization data based on related compounds and established chemical principles.

Synthesis of Ascorbyl Tocopheryl Maleate

The synthesis of this compound involves the formation of ester linkages between ascorbic acid, tocopherol, and maleic acid. A plausible synthetic route, based on a patented method, involves a two-step process.[1]

Proposed Synthesis Pathway

The synthesis can be conceptually broken down into two key esterification steps. The following diagram illustrates the proposed reaction pathway.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocol

The following protocol is a detailed interpretation based on the general method described in European Patent EP 1195377 A1.[1]

Materials:

-

α-Tocopherol

-

Maleic anhydride

-

L-Ascorbic acid

-

Acetone (B3395972) (Anhydrous)

-

Sodium acetate (B1210297) (Anhydrous)

-

Ethyl acetate

-

Hydrochloric acid (1M)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

Procedure:

Step 1: Synthesis of Tocopheryl Maleate Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-tocopherol (1 equivalent) and maleic anhydride (3 equivalents) in anhydrous acetone.

-

Add anhydrous sodium acetate (a catalytic amount) to the mixture.

-

Heat the reaction mixture to reflux and stir for 90 minutes.

-

After cooling to room temperature, remove the acetone under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and acidify the solution with 1M hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous solution three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tocopheryl maleate intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude tocopheryl maleate intermediate (1 equivalent) and L-ascorbic acid (1.2 equivalents) in a suitable aprotic solvent (e.g., anhydrous acetone or DMF).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the recommended analytical techniques and expected results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product. A reverse-phase HPLC method, similar to those used for other lipophilic vitamin derivatives, would be suitable.[2][3][4]

Experimental Workflow:

Caption: Workflow for HPLC analysis of this compound.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Column | C18 Reverse Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol:Isopropanol (25:75 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Retention Time | ~ 7-9 min |

| Purity | > 95% |

Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the ester linkages.

Hypothetical FTIR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (from ascorbic acid and tocopherol hydroxyls) |

| ~2925, 2855 | C-H stretch (aliphatic) |

| ~1750 | C=O stretch (ester carbonyl) |

| ~1710 | C=O stretch (lactone carbonyl of ascorbic acid) |

| ~1650 | C=C stretch (alkene of maleate and ascorbic acid) |

| ~1240 | C-O stretch (ester) |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the connectivity of the ascorbic acid, tocopherol, and maleate moieties.

Hypothetical ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.20 - 6.40 | m | 2H | CH=CH of maleate |

| 4.50 - 4.80 | m | 1H | Ascorbyl C4-H |

| 3.80 - 4.20 | m | 2H | Ascorbyl C5-H, C6-H₂ |

| 2.50 - 2.70 | t | 2H | Tocopheryl chroman ring CH₂ |

| 1.80 - 2.20 | m | - | Tocopheryl methyl groups on chroman ring |

| 0.80 - 1.60 | m | - | Tocopheryl phytyl tail |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing definitive confirmation of its identity.

Hypothetical Mass Spectrometry Data:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Molecular Formula | C₃₉H₅₈O₁₀ |

| Calculated Molecular Weight | 686.88 g/mol |

| Observed [M+H]⁺ | 687.41 m/z |

| Observed [M+Na]⁺ | 709.39 m/z |

Signaling Pathways and Logical Relationships

The primary function of this compound is as an antioxidant. The synergy between Vitamin C and Vitamin E is a well-established concept where ascorbate (B8700270) recycles the tocopheryl radical back to its active antioxidant form.

Caption: Synergistic antioxidant mechanism of Vitamin C and Vitamin E.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. While a detailed, publicly available experimental protocol and complete characterization dataset are not readily accessible, the information provided herein, based on a relevant patent and extensive literature on related compounds, offers a robust framework for researchers and drug development professionals. The proposed methodologies for synthesis, purification, and characterization should enable the successful preparation and validation of this promising antioxidant molecule. Further research is warranted to fully elucidate its physicochemical properties and biological activities.

References

- 1. data.epo.org [data.epo.org]

- 2. Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC. | Sigma-Aldrich [sigmaaldrich.com]

The Core Mechanism of Synergistic Antioxidant Action of Ascorbyl Tocopheryl Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tocopheryl maleate (B1232345) is a novel diester molecule engineered to combine the potent antioxidant properties of L-ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) into a single, stable entity. This technical guide elucidates the core mechanism behind its synergistic antioxidant effect, which is fundamentally rooted in the well-established interplay between its parent vitamins. By covalently linking these two antioxidants via a maleic acid bridge, Ascorbyl tocopheryl maleate is designed to provide enhanced stability and targeted delivery, thereby offering superior protection against oxidative stress. This document details the foundational principles of this synergy, outlines relevant experimental protocols for its evaluation, and discusses the potential signaling pathways implicated in its protective effects. While specific quantitative data for this unique molecule is emerging, this guide provides a robust theoretical framework and practical methodologies for its scientific investigation.

Introduction: The Rationale for a Hybrid Antioxidant

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidant therapy, therefore, represents a critical avenue for therapeutic intervention.

Vitamin E (α-tocopherol), a lipophilic antioxidant, is a primary defender against lipid peroxidation within cellular membranes.[2] Vitamin C (L-ascorbic acid), a hydrophilic antioxidant, effectively scavenges free radicals in aqueous environments.[2] The synergistic interaction between these two vitamins is well-documented: Vitamin C regenerates the oxidized form of Vitamin E, thereby restoring its antioxidant capacity.[3]

However, the inherent instability of both vitamins, particularly ascorbic acid, presents significant challenges for their effective formulation and delivery in pharmaceutical and cosmetic applications.[4][5] this compound, a diester of maleic acid with Vitamin C and Vitamin E, is a synthetic compound developed to overcome these limitations.[4][5] Its structure is designed to enhance stability while preserving the intrinsic antioxidant and synergistic properties of its parent molecules.[5] This guide explores the fundamental mechanism of this synergy and provides a technical overview for its assessment.

The Core Mechanism: A Synergistic Regeneration Cycle

The primary mechanism of action for this compound is predicated on the intramolecular regeneration of the tocopheryl moiety by the ascorbyl moiety. This process can be broken down into a cyclical cascade:

-

Radical Scavenging by the Tocopheryl Moiety: As a lipophilic component, the tocopheryl portion of the molecule resides within lipid membranes. When a lipid peroxyl radical (LOO•) is formed, the tocopheryl group donates a hydrogen atom from its phenolic hydroxyl group to neutralize the radical, thus terminating the lipid peroxidation chain reaction.[2] This process results in the formation of a relatively stable tocopheryl radical.

-

Intramolecular Regeneration by the Ascorbyl Moiety: The ascorbyl portion of the molecule, in close proximity due to the maleic acid linker, then donates a hydrogen atom to the tocopheryl radical. This regenerates the antioxidant capacity of the tocopheryl moiety, allowing it to scavenge another lipid peroxyl radical.

-

Formation of the Ascorbyl Radical: This regeneration process results in the formation of an ascorbyl radical. The ascorbyl radical is a relatively stable and less reactive species.

-

Neutralization of the Ascorbyl Radical: The ascorbyl radical can be subsequently neutralized through several pathways, including reacting with another radical to form a non-radical species or being reduced by other cellular antioxidant systems, such as the glutathione (B108866) system.

This intramolecular regeneration is the cornerstone of the synergistic effect, allowing for the sustained antioxidant activity of the tocopheryl component in the lipid phase, driven by the reducing power of the ascorbyl component.

Caption: Synergistic regeneration cycle of the tocopheryl moiety by the ascorbyl moiety.

Quantitative Data and Experimental Protocols

While specific quantitative antioxidant data for this compound is not extensively published, its efficacy can be determined using established in vitro antioxidant assays. The following tables summarize the expected outcomes and provide detailed methodologies for these key experiments.

Data Presentation

| Assay | Parameter Measured | Expected Outcome for this compound | Reference Compound |

| DPPH Radical Scavenging Assay | IC50 (concentration for 50% inhibition) | A low IC50 value, indicating high scavenging activity. | Ascorbic Acid, α-Tocopherol, Trolox |

| ABTS Radical Cation Decolorization Assay | TEAC (Trolox Equivalent Antioxidant Capacity) | A high TEAC value, indicating significant antioxidant capacity. | Trolox |

| Ferric Reducing Antioxidant Power (FRAP) Assay | FRAP Value (mM Fe(II)/g) | A high FRAP value, demonstrating strong reducing power. | Ferrous Sulfate |

| Cellular Antioxidant Activity (CAA) Assay | CAA Value (μmol QE/g) | A significant CAA value, indicating bioavailability and intracellular antioxidant activity. | Quercetin |

Experimental Protocols

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6][7]

-

Methodology:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or methanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value from a plot of scavenging activity against concentration.

-

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a loss of color that is proportional to the antioxidant concentration.[8]

-

Methodology:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare a stock solution of this compound and a series of dilutions.

-

Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the TEAC value by comparing the results to a standard curve prepared with Trolox.

-

3.2.3. Synthesis of this compound (Conceptual Outline)

While a specific, detailed protocol is proprietary to manufacturers, a plausible synthetic route would involve a multi-step esterification process:

-

Protection of Reactive Groups: The hydroxyl groups of ascorbic acid and the phenolic hydroxyl group of tocopherol that are not intended for esterification would be protected using suitable protecting groups.

-

Esterification with Maleic Anhydride (B1165640): The protected ascorbic acid and tocopherol would be reacted sequentially with maleic anhydride in the presence of a catalyst to form the diester linkage.

-

Deprotection: The protecting groups would be removed under conditions that do not cleave the newly formed ester bonds.

-

Purification: The final product would be purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.

Potential Signaling Pathway Modulation

The antioxidant activity of this compound is expected to influence cellular signaling pathways that are sensitive to the redox state of the cell. While direct evidence for this specific molecule is yet to be established, its ability to mitigate oxidative stress suggests potential modulation of the following pathways:

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. By reducing the overall oxidative burden, this compound could potentially modulate the activation of this critical protective pathway.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a pro-inflammatory transcription factor that is activated by oxidative stress. Its activation leads to the expression of genes involved in inflammation, immunity, and cell survival. The antioxidant properties of this compound may help to suppress the activation of NF-κB by quenching the reactive oxygen species that act as signaling molecules in this pathway.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades, including the JNK, p38, and ERK pathways, are involved in cellular responses to a variety of stresses, including oxidative stress.[9] These pathways can regulate cell proliferation, differentiation, and apoptosis. By controlling the levels of reactive oxygen species, this compound could influence the activity of these pathways and their downstream cellular effects.

Caption: Potential modulation of redox-sensitive signaling pathways by this compound.

Conclusion and Future Directions

This compound represents a promising advancement in antioxidant technology, offering a stabilized and synergistic combination of Vitamins C and E. Its core mechanism of action is firmly based on the established regenerative interplay between these two essential antioxidants. While further research is required to quantify its specific antioxidant capacity and to elucidate its precise interactions with cellular signaling pathways, the theoretical framework and experimental methodologies outlined in this guide provide a solid foundation for its continued investigation and development. Future studies should focus on obtaining precise quantitative data from in vitro and cellular assays, as well as exploring its efficacy in in vivo models of diseases associated with oxidative stress. Such research will be crucial in fully realizing the therapeutic potential of this innovative hybrid antioxidant.

References

- 1. mdpi.com [mdpi.com]

- 2. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CME | Cosmetic Ingredients Guide [ci.guide]

- 5. This compound - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 6. scielo.br [scielo.br]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Ascorbyl tocopheryl maleate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tocopheryl maleate (B1232345) is a synthetic compound derived from the esterification of ascorbic acid (Vitamin C), tocopherol (Vitamin E), and maleic acid. This molecule is of significant interest in the cosmetic and pharmaceutical industries due to its potential to combine the well-established antioxidant and skin-benefiting properties of its parent vitamins. This technical guide provides a detailed overview of the known chemical properties and structure of ascorbyl tocopheryl maleate, drawing upon available data and analogous compounds. It outlines putative experimental protocols for its synthesis and characterization and explores its potential mechanisms of action based on the functions of its constituent parts. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel skincare and therapeutic agents.

Chemical Properties and Structure

This compound is a diester of maleic acid with L-ascorbic acid and α-tocopherol.[1] Its structure integrates the antioxidant moieties of both Vitamin C and Vitamin E, theoretically offering synergistic benefits.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 4-O-[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] 1-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (Z)-but-2-enedioate | [2] |

| CAS Number | 320616-16-8 | [2] |

| Molecular Formula | C₃₉H₅₈O₁₀ | [2] |

| Molecular Weight | 686.9 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Solubility | Slightly soluble in water.[1] Expected to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide based on the lipophilic nature of the tocopheryl moiety. | - |

Computed and Estimated Properties

| Property | Value | Source |

| XLogP3-AA (Estimated) | 9.6 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 10 | [2] |

| Rotatable Bond Count | 19 | [2] |

| Topological Polar Surface Area | 149 Ų | [2] |

| Heavy Atom Count | 49 | [2] |

Chemical Structure

The chemical structure of this compound is characterized by the central maleic acid linker connecting the ascorbyl and tocopheryl groups through ester bonds.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and characterization of this compound are not publicly available. The following sections outline hypothetical protocols based on standard organic chemistry techniques and methods used for similar compounds like ascorbyl esters.

Synthesis

A plausible synthetic route involves the esterification of ascorbic acid and tocopherol with maleic anhydride (B1165640) or maleic acid, likely requiring a catalyst and controlled reaction conditions to favor the formation of the desired diester. A potential enzymatic synthesis could offer higher selectivity and milder reaction conditions.

Characterization

The characterization of synthesized this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Method: A reverse-phase HPLC method, similar to those used for other vitamin C and E derivatives, would be appropriate.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., acetonitrile/methanol mixture).

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 245-285 nm).

-

Standard: A purified and characterized standard of this compound would be required for accurate quantification.

3.2.2. Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as ester carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the detailed chemical structure, confirming the connectivity of the ascorbyl, tocopheryl, and maleate moieties.

-

UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax), which is useful for HPLC detection and for studying the electronic properties of the molecule.

Potential Signaling Pathways and Mechanism of Action

The biological activity of this compound is presumed to be a combination of the effects of Vitamin C and Vitamin E. The primary mechanism is likely its antioxidant activity, protecting cells from damage by reactive oxygen species (ROS).

The synergistic action of the ascorbyl and tocopheryl moieties is a key aspect of its potential efficacy. The tocopheryl radical, formed upon scavenging a lipid peroxyl radical, can be regenerated back to its active form by the ascorbyl portion of the molecule. This "vitamin E recycling" enhances the overall antioxidant capacity.

Conclusion

This compound is a promising multifunctional ingredient for the cosmetic and pharmaceutical industries. While detailed experimental data on its properties and synthesis are scarce in publicly accessible literature, this guide provides a foundational understanding based on its chemical structure and the known properties of its constituent vitamins. Further research is warranted to fully characterize this molecule and elucidate its specific biological activities and signaling pathways. The experimental protocols and mechanistic diagrams presented herein offer a starting point for such investigations.

References

In Vitro Free Radical Scavenging Activity of Ascorbyl Tocopheryl Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tocopheryl maleate (B1232345) is a compound that combines the antioxidant properties of both ascorbic acid (Vitamin C) and tocopherol (Vitamin E). This technical guide provides a comprehensive overview of the standard in vitro methodologies used to evaluate its free radical scavenging activity. Detailed experimental protocols for common assays, including DPPH, ABTS, superoxide, and hydroxyl radical scavenging, are presented. Furthermore, this guide outlines the necessary data presentation formats and visual workflows to facilitate the systematic assessment of this compound's antioxidant potential in a research and development setting.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage.

Ascorbyl tocopheryl maleate is an ester combining ascorbic acid and tocopherol, two well-established antioxidants.[1] This dual-function molecule is expected to exhibit potent free radical scavenging properties. This guide details the in vitro assays essential for quantifying the antioxidant efficacy of this compound.

Mechanisms of Free Radical Scavenging

The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The ascorbic acid moiety can scavenge aqueous-phase radicals, while the lipophilic tocopherol component can protect lipid membranes from peroxidation. The maleate linker facilitates the combination of these two vitamins into a single molecule.

Below is a diagram illustrating the general mechanism of action.

References

Ascorbyl Tocopheryl Maleate: A Technical Guide to Cellular Uptake, Metabolism, and Action in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tocopheryl maleate (B1232345) (ATM) is a synthetic ester combining the potent antioxidant properties of ascorbic acid (Vitamin C) and tocopherol (Vitamin E) with maleic acid.[1][2] This stable, lipophilic molecule is of significant interest in dermatology and cosmetic science for its potential anti-aging and skin-protective effects. This technical guide provides an in-depth overview of the current understanding of ATM's interaction with skin cells, focusing on its cellular uptake, metabolic fate, and subsequent biological activities. Due to the limited direct research on ATM, this guide synthesizes information from studies on related vitamin C and E derivatives to propose likely mechanisms and provides detailed experimental protocols for the specific investigation of ATM.

Introduction

Ascorbyl tocopheryl maleate is designed to enhance the stability and delivery of vitamins C and E into the skin.[1] These vitamins are crucial for skin health, offering protection against oxidative stress, supporting collagen synthesis, and contributing to the integrity of the skin barrier.[1][3] The esterification with maleic acid creates a more stable compound than its parent molecules, which are prone to degradation.[1] Understanding how ATM is absorbed by skin cells and metabolized is critical to substantiating its efficacy and optimizing its use in topical formulations.

Cellular Uptake and Metabolism

Upon entering the skin cells, it is anticipated that ATM undergoes enzymatic hydrolysis to release its active components: ascorbic acid, tocopherol, and maleic acid. Skin cells possess a variety of esterase enzymes capable of this hydrolysis.[4]

Hypothesized Metabolic Pathway of this compound:

Caption: Hypothesized metabolic pathway of this compound in skin cells.

Biological Activities in Skin Cells

The liberated ascorbic acid and tocopherol are expected to exert their well-documented biological effects within keratinocytes and fibroblasts.

Antioxidant Activity

Ascorbic acid and tocopherol are potent antioxidants that work synergistically to neutralize reactive oxygen species (ROS), thereby protecting cellular structures from oxidative damage.[3] This is a crucial mechanism for preventing photoaging and other forms of environmentally induced skin damage.

Stimulation of Collagen Synthesis

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of the collagen triple helix.[5] Studies on other stable forms of vitamin C have demonstrated a significant increase in collagen gene expression and protein synthesis in dermal fibroblasts.[5][6] While d-alpha-tocopherol has been shown to inhibit collagen alpha 1(I) gene expression in some contexts, its primary role in synergy with vitamin C is thought to be protective.[7][8]

Table 1: Effect of Vitamin C Derivatives and Tocopherol on Collagen Synthesis in Human Dermal Fibroblasts

| Compound | Concentration | Effect on COL1A1 Gene Expression | Reference |

| Ascorbic acid 2-phosphate (AA2P) | 50 µg/mL | Enhances collagen deposition | [5] |

| Tocotrienol-Rich Fraction (TRF) | - | 2.92-fold increase | [6] |

| Tocopherol | - | 3.10-fold increase | [6] |

| Combined Biodynes, TRF, and Tocopherol | - | 2.13-fold increase | [6] |

| Collagen Peptides | 0.01% | 108.4 ± 7.6% increase | [9] |

| Collagen Peptides | 1% | 60.5 ± 7.9% increase | [9] |

Signaling Pathways

The antioxidant and pro-collagen synthesis effects of ATM's metabolites are likely mediated through various signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[10] Antioxidants like ascorbic acid and tocopherol can activate Nrf2, leading to the transcription of a battery of antioxidant and detoxification genes, thereby enhancing the skin's intrinsic defense mechanisms against oxidative stress.[11][12]

Caption: Potential activation of the Nrf2 signaling pathway by ATM metabolites.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In dermal fibroblasts, the p38 MAPK pathway has been implicated in the regulation of fibrosis and collagen synthesis.[13][14] The influence of ATM's metabolites on these pathways could contribute to its anti-aging effects.

Experimental Protocols

To facilitate further research into the specific properties of this compound, the following detailed experimental protocols are provided.

In Vitro Skin Penetration Assay

Objective: To quantify the penetration of ATM through the stratum corneum and into the deeper layers of the skin.

Methodology:

-

Skin Model: Utilize reconstructed human epidermis (RHE) models or excised human skin mounted on Franz diffusion cells.[15][16]

-

Formulation Application: Apply a standardized amount of a formulation containing a known concentration of ATM to the surface of the skin model.

-

Sampling: At predetermined time points, collect the receptor fluid from the Franz cells and perform tape stripping of the stratum corneum. The remaining epidermis and dermis can also be collected.

-

Quantification: Extract ATM from the collected samples and quantify using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.[17]

Cellular Uptake and Hydrolysis in Keratinocytes and Fibroblasts

Objective: To determine the rate of ATM uptake by skin cells and its subsequent hydrolysis into ascorbic acid and tocopherol.

Methodology:

-

Cell Culture: Culture human epidermal keratinocytes and dermal fibroblasts in appropriate media.

-

Treatment: Treat the cells with a known concentration of ATM for various time points.

-

Cell Lysis: At each time point, wash the cells to remove extracellular ATM and then lyse the cells.

-

Extraction and Analysis: Perform a liquid-liquid or solid-phase extraction of the cell lysate to separate ATM and its metabolites.

-

Quantification: Analyze the extracts by LC-MS/MS to quantify the intracellular concentrations of ATM, ascorbic acid, and tocopherol.[18]

Assessment of Antioxidant Capacity

Objective: To measure the ability of ATM and its metabolites to reduce oxidative stress in skin cells.

Methodology:

-

Cell Culture and Treatment: Culture skin cells and pre-treat with ATM.

-

Induction of Oxidative Stress: Induce oxidative stress using a pro-oxidant such as hydrogen peroxide or UV radiation.

-

Measurement of ROS: Quantify intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[19]

-

Antioxidant Assays: Alternatively, cell lysates can be assessed for their total antioxidant capacity using assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) or Ferric Reducing Antioxidant Power (FRAP) assays.[1][20][21]

Quantification of Collagen Gene Expression

Objective: To determine the effect of ATM on the expression of collagen genes in dermal fibroblasts.

Methodology:

-

Cell Culture and Treatment: Culture human dermal fibroblasts and treat with various concentrations of ATM for a specified period.

-

RNA Extraction: Isolate total RNA from the treated cells.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the mRNA levels of collagen type I (COL1A1) and other relevant extracellular matrix genes.[9]

Experimental Workflow for ATM Analysis:

Caption: Experimental workflow for analyzing the effects of ATM on skin cells.

Conclusion

This compound holds significant promise as a topical agent for skin health and anti-aging. While direct experimental evidence for its cellular uptake and metabolism is currently lacking, a strong hypothesis can be formulated based on the known properties of its constituent molecules and related derivatives. It is anticipated that ATM readily penetrates the skin and is hydrolyzed within cells to release active vitamin C and E, which then exert their antioxidant and collagen-stimulating effects through established signaling pathways. The experimental protocols outlined in this guide provide a clear roadmap for future research to definitively quantify these processes and further validate the efficacy of this compound in dermatological and cosmetic applications.

References

- 1. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. mdpi.com [mdpi.com]

- 4. oaepublish.com [oaepublish.com]

- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 6. Comparative Effects of Biodynes, Tocotrienol-Rich Fraction, and Tocopherol in Enhancing Collagen Synthesis and Inhibiting Collagen Degradation in Stress-Induced Premature Senescence Model of Human Diploid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-alpha-tocopherol inhibits collagen alpha 1(I) gene expression in cultured human fibroblasts. Modulation of constitutive collagen gene expression by lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-alpha-tocopherol inhibits collagen alpha 1(I) gene expression in cultured human fibroblasts. Modulation of constitutive collagen gene expression by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]

- 10. Nrf2--A regulator of keratinocyte redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of ultraviolet radiation on the Nrf2 signaling pathway in skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The significance of Nrf2 pathway in (photo)-oxidative stress response in melanocytes and keratinocytes of the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fibroblast-specific genetic manipulation of p38 MAPK in vivo reveals its central regulatory role in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | In vitro percutaneous penetration test overview [frontiersin.org]

- 16. In vitro percutaneous penetration test overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Amphiphilic Bridge: An In-Depth Technical Guide to the Interaction of Ascorbyl Tocopheryl Maleate with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tocopheryl maleate (B1232345), a hybrid molecule synthesizing the antioxidant prowess of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol), presents a unique case study in the interaction of bioactive compounds with cellular membranes. This technical guide elucidates the theoretical and extrapolated mechanisms governing this interaction, drawing upon the well-documented behaviors of its constituent moieties and related amphiphilic molecules. While direct experimental data on ascorbyl tocopheryl maleate is limited, this paper constructs a robust framework for understanding its membrane dynamics, antioxidant activity at the lipid bilayer, and its potential effects on membrane properties. We propose standardized experimental protocols to validate these hypotheses and provide illustrative quantitative data and visualizations to guide future research in this area.

Introduction: A Molecule of Dual Functionality

This compound is an ester formed from ascorbic acid, tocopherol, and maleic acid.[1][2] Its chemical structure inherently confers an amphipathic character, with the hydrophilic ascorbic acid moiety and the lipophilic tocopherol tail. This dual nature is central to its proposed interaction with the cellular membrane, a phospholipid bilayer that is itself amphipathic. In cosmetic and dermatological applications, it is primarily utilized for its antioxidant and skin-conditioning properties.[1] The synergy between the water-soluble antioxidant (ascorbate) and the lipid-soluble antioxidant (tocopherol) is key to its efficacy in protecting cellular structures from oxidative stress.

Proposed Mechanism of Interaction with the Cellular Membrane

Based on its amphipathic structure, this compound is hypothesized to intercalate within the cellular membrane. The lipophilic phytyl tail of the tocopherol moiety would embed within the hydrophobic core of the lipid bilayer, while the hydrophilic ascorbyl and maleate portions would reside closer to the aqueous environment at the membrane-cytosol or membrane-extracellular fluid interface. This orientation would allow it to act as a bridge between the aqueous and lipid phases, facilitating its unique antioxidant capabilities.

Antioxidant Action at the Membrane Interface

The primary role of this compound at the cellular membrane is to mitigate lipid peroxidation. The tocopheryl moiety directly scavenges lipid peroxyl radicals within the membrane, becoming a tocopheroxyl radical in the process. The ascorbyl moiety then regenerates the tocopherol by donating an electron, effectively transferring the radical to the aqueous phase where it can be neutralized by other water-soluble antioxidants.[3] This recycling mechanism enhances the antioxidant capacity of the membrane without depleting its tocopherol content.[3]

Postulated Effects on Membrane Properties

The insertion of an amphipathic molecule like this compound into the lipid bilayer can potentially alter the physical properties of the membrane.

Membrane Fluidity

The introduction of the bulky tocopherol headgroup and its phytyl tail could disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity. Conversely, at high concentrations, it might impose a certain degree of order. The precise effect is likely concentration-dependent.

Membrane Permeability

Changes in membrane fluidity can correlate with alterations in permeability. An increase in fluidity may lead to a transient increase in the permeability of the membrane to small molecules. However, some studies on fatty acids suggest that they do not significantly increase the permeability of live cell membranes at sub-toxic concentrations.[4][5]

Illustrative Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the experimental protocols outlined in the subsequent section. These are intended for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Membrane Partitioning and Binding Affinity

| Parameter | Hypothetical Value | Method |

| Partition Coefficient (Log P) | 4.5 | Shake-flask method (Octanol/Water) |

| Membrane Insertion Depth | 10-15 Å from bilayer center | Fluorescence Quenching Assay |

| Binding Affinity (Kd) | 5 µM | Surface Plasmon Resonance (SPR) |

Table 2: Effect on Membrane Fluidity

| Concentration of this compound (µM) | Fluorescence Anisotropy (r) | Interpretation |

| 0 (Control) | 0.25 | Baseline Fluidity |

| 10 | 0.22 | Increased Fluidity |

| 50 | 0.18 | Significantly Increased Fluidity |

| 100 | 0.19 | Saturation Effect |

Table 3: Inhibition of Lipid Peroxidation

| Treatment | Malondialdehyde (MDA) Level (nmol/mg protein) | % Inhibition |

| Control (Untreated) | 5.2 | - |

| Oxidative Stress | 15.8 | - |

| Oxidative Stress + this compound (20 µM) | 8.1 | 48.7% |

| Oxidative Stress + Tocopherol (20 µM) | 10.3 | 34.8% |

| Oxidative Stress + Ascorbic Acid (20 µM) | 12.5 | 20.9% |

Proposed Experimental Protocols

To empirically determine the interaction of this compound with cellular membranes, a series of biophysical and cell-based assays are recommended.

Protocol for Assessing Membrane Fluidity: Fluorescence Anisotropy

-

Cell Culture: Culture human dermal fibroblasts or keratinocytes to 80-90% confluency.

-

Labeling: Incubate cells with a fluorescent membrane probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) for 1 hour at 37°C.

-

Treatment: Treat the labeled cells with varying concentrations of this compound (e.g., 1-100 µM) for a predetermined time.

-

Measurement: Measure the fluorescence anisotropy of the probe using a fluorescence spectrophotometer with polarizing filters.

-

Analysis: A decrease in the anisotropy value (r) indicates an increase in membrane fluidity.

Protocol for Quantifying Lipid Peroxidation: TBARS Assay

-

Cell Culture and Treatment: Culture cells and treat with this compound, followed by induction of oxidative stress (e.g., with H₂O₂ or UV radiation).

-

Cell Lysis: Harvest and lyse the cells to obtain a protein extract.

-

Reaction: Add thiobarbituric acid (TBA) to the cell lysate and heat at 95°C for 60 minutes. This reaction forms a colored product with malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Measurement: Measure the absorbance of the resulting solution at 532 nm.

-

Quantification: Calculate the concentration of MDA using a standard curve and normalize to the total protein content.

Protocol for Determining Cellular Uptake and Localization: Confocal Microscopy

-

Synthesis of Fluorescent Analog: Synthesize a fluorescently tagged version of this compound (e.g., by attaching a fluorophore like NBD).

-

Cell Culture and Treatment: Culture cells on glass coverslips and incubate with the fluorescent analog.

-

Co-staining: Co-stain the cells with a plasma membrane marker (e.g., CellMask™ Deep Red).

-

Imaging: Visualize the cellular localization of the fluorescent analog using a confocal microscope.

-

Analysis: Analyze the co-localization of the fluorescent analog with the plasma membrane marker to confirm its insertion into the membrane.

Conclusion and Future Directions

This compound holds significant promise as a membrane-active antioxidant. Its unique amphipathic structure theoretically allows it to be anchored in the lipid bilayer, where it can efficiently protect against lipid peroxidation through a synergistic recycling mechanism. While direct experimental evidence is currently lacking, the proposed mechanisms and experimental protocols in this guide provide a clear roadmap for future research. Elucidating the precise biophysical interactions of this molecule with cellular membranes will be crucial for optimizing its use in dermatological and pharmaceutical formulations, ultimately leading to more effective strategies for combating oxidative stress at the cellular level. Further studies should also investigate its effects on membrane protein function and its potential to modulate cell signaling pathways originating at the plasma membrane.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. This compound | C39H58O10 | CID 71587695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Is ascorbic acid an antioxidant for the plasma membrane? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane-perturbing effect of fatty acids and lysolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of fatty acids on the permeability barrier of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Ascorbyl Tocopheryl Maleate: A Technical Guide to its Role in the Prevention of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ascorbyl Tocopheryl Maleate (ATM), a synthetic ester combining the antioxidant properties of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol) with maleic acid for enhanced stability. While direct experimental data on ATM is limited in publicly available scientific literature, this paper extrapolates its potential role in preventing lipid peroxidation based on the well-established synergistic actions of its core components. This guide details the mechanisms of lipid peroxidation, the synergistic antioxidant activity of ascorbyl and tocopheryl compounds, and provides hypothetical experimental protocols for evaluating the efficacy of ATM. Quantitative data from studies on combined Vitamin C and E supplementation are presented as a proxy to illustrate the potential antioxidant effects. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the biochemical processes and research methodologies.

Introduction to this compound

This compound (ATM) is a diester of maleic acid with L-ascorbic acid and α-tocopherol.[1] This molecular structure is designed to overcome the inherent instability of Vitamins C and E, which are prone to degradation in the presence of light and air.[2] By forming a stable ester, ATM is intended to deliver the combined antioxidant benefits of both vitamins in cosmetic and pharmaceutical formulations.[1][2] Its primary functions are to act as an antioxidant, emollient, and skin-conditioning agent, thereby protecting dermal cells from oxidative damage.[1][3][4]

Chemical Structure:

-

Molecular Formula: C₃₉H₅₈O₁₀

-

Key Components: Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), Maleic Acid

The Mechanism of Lipid Peroxidation

Lipid peroxidation is a detrimental free-radical chain reaction that leads to the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes.[5] This process compromises membrane integrity and generates cytotoxic byproducts, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which are implicated in various pathological conditions.[6]

The process of lipid peroxidation occurs in three main stages:

-

Initiation: The process begins with the abstraction of a hydrogen atom from a PUFA by a reactive oxygen species (ROS), forming a lipid radical (L•).[7]

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.[7]

-

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.[5] Antioxidants can also terminate the propagation phase by donating a hydrogen atom to the lipid peroxyl radical.[7]

Figure 1: The three stages of lipid peroxidation: initiation, propagation, and termination.

Synergistic Antioxidant Action of Ascorbyl and Tocopheryl Moieties

The combination of Vitamin C and Vitamin E provides a powerful defense against lipid peroxidation through a synergistic mechanism.[8]

-

α-Tocopherol (Vitamin E): As a lipophilic antioxidant, α-tocopherol resides within cellular membranes and is the primary chain-breaking antioxidant that protects against lipid peroxidation.[8] It donates a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the propagation phase.[9] This process, however, results in the formation of a tocopheroxyl radical, which is less reactive but still a radical.

-

Ascorbic Acid (Vitamin C): Ascorbic acid is a hydrophilic antioxidant that resides in the aqueous compartments of the cell.[9] Its crucial role in synergy with Vitamin E is to regenerate α-tocopherol by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity.[9][10] This recycling process allows a single molecule of Vitamin E to neutralize multiple free radicals.

This compound, by containing both moieties, is hypothesized to provide this synergistic protection in a more stable and deliverable form.

Figure 2: Synergistic antioxidant action of ascorbyl and tocopheryl moieties.

Quantitative Data on the Effects of Vitamin C and E on Lipid Peroxidation

| Treatment Group | Daily Dosage | Change in Urinary 8-iso-PGF2α (pg/mg creatinine) |

| Placebo | - | +9.0 |

| Vitamin C alone | 500 mg ascorbate | -150.0 |

| Vitamin E alone | 400 IU α-tocopherol | -141.3 |

| Vitamin C + Vitamin E | 500 mg ascorbate + 400 IU α-tocopherol | -112.5 |

| Data adapted from a randomized controlled trial on the effects of Vitamin C and E on in vivo lipid peroxidation.[3][11] |

Hypothetical Experimental Protocols

To evaluate the efficacy of this compound in preventing lipid peroxidation, the following in vitro experimental protocols are proposed based on standard methodologies.

Induction of Lipid Peroxidation in a Liposomal Model

This protocol describes the induction of lipid peroxidation in a model membrane system.

-

Preparation of Liposomes:

-

Prepare a lipid mixture of phosphatidylcholine and linoleic acid in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with a phosphate (B84403) buffer (pH 7.4) and sonicate to form multilamellar vesicles.

-

-

Treatment Groups:

-

Divide the liposomal suspension into the following groups:

-

Control (no treatment)

-

ATM (various concentrations)

-

Ascorbic Acid (positive control)

-

α-Tocopherol (positive control)

-

Ascorbic Acid + α-Tocopherol (positive control)

-

-

-

Induction of Peroxidation:

-

Induce lipid peroxidation by adding a solution of ferrous sulfate (B86663) (FeSO₄) and ascorbic acid (to initiate the Fenton reaction) or by exposure to a free radical generator such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

-

Incubate the samples at 37°C for a specified time (e.g., 60 minutes).

-

Measurement of Lipid Peroxidation

The extent of lipid peroxidation can be quantified using several established assays.

This is a widely used method to measure a key secondary product of lipid peroxidation.[12]

-

Sample Preparation:

-

To 1 mL of the liposomal suspension from each treatment group, add 2 mL of a solution containing thiobarbituric acid (TBA), trichloroacetic acid (TCA), and hydrochloric acid (HCl).

-

-

Reaction:

-

Heat the mixture in a boiling water bath for 15 minutes.

-

Cool the samples to room temperature and centrifuge to pellet any precipitate.

-

-

Quantification:

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

-

This method measures the formation of primary lipid peroxidation products.

-

Lipid Extraction:

-

Extract the lipids from the liposomal suspension using a chloroform:methanol (2:1, v/v) mixture.

-

-

Quantification:

-

Evaporate the organic solvent and redissolve the lipid residue in cyclohexane.

-

Measure the absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

-

Figure 3: A simplified workflow for evaluating the anti-lipid peroxidation activity of ATM.

Conclusion

This compound is a promising antioxidant compound that leverages the synergistic relationship between Vitamin C and Vitamin E in a stabilized form. While direct experimental evidence for its efficacy in preventing lipid peroxidation is currently lacking in peer-reviewed literature, the well-documented mechanisms of its constituent parts strongly suggest its potential as a potent inhibitor of oxidative damage to lipids. The hypothetical experimental protocols outlined in this guide provide a framework for future research to quantify the antioxidant capacity of ATM and elucidate its precise role in cellular protection. For researchers and professionals in drug development and cosmetic science, ATM represents a valuable ingredient for formulations aimed at mitigating oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. sfrbm.org [sfrbm.org]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. econtent.hogrefe.com [econtent.hogrefe.com]

- 9. Interaction of ascorbate and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Effects of vitamin C and vitamin E on in vivo lipid peroxidation: results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

Ascorbyl Tocopheryl Maleate: An In-Depth Technical Guide on its Effects on Reactive Oxygen Species (ROS) Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tocopheryl maleate (B1232345) is a hybrid antioxidant molecule designed to leverage the synergistic effects of its constituent components: ascorbic acid (Vitamin C) and tocopherol (Vitamin E), linked via a maleate ester. This technical guide provides a comprehensive overview of the anticipated effects of ascorbyl tocopheryl maleate on the production of reactive oxygen species (ROS). While direct experimental data on this specific molecule is limited in publicly available scientific literature, this document extrapolates its potential mechanisms of action and biological effects based on the well-documented properties of its parent compounds and related derivatives. This guide summarizes expected quantitative antioxidant capacity, details relevant experimental protocols for its evaluation, and explores the potential modulation of key signaling pathways involved in the cellular oxidative stress response, namely Nrf2, MAPK, and NF-κB.

Introduction: The Rationale for a Hybrid Antioxidant

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1] Endogenously, they are byproducts of normal metabolic processes, such as mitochondrial respiration, and play roles in cell signaling.[2][3] However, excessive ROS production due to exogenous factors (e.g., UV radiation, pollutants) or pathological states leads to oxidative stress, a condition implicated in cellular damage, aging, and a variety of diseases.[2]

Antioxidants are crucial for mitigating the damaging effects of ROS.[1] Ascorbic acid is a potent water-soluble antioxidant, while tocopherol is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[1][2] The combination of these two vitamins is known to have synergistic effects; ascorbic acid can regenerate the tocopheryl radical, allowing tocopherol to continue its antioxidant function.

This compound is a novel compound that covalently links these two key antioxidants. This molecular design is intended to provide both hydrophilic and lipophilic protection against ROS in a single molecule, potentially offering enhanced stability and bioavailability compared to a simple mixture of its components.

Proposed Mechanism of Action in ROS Reduction

Based on the functions of its parent molecules, this compound is expected to reduce ROS through a multi-faceted approach:

-

Direct Radical Scavenging: The tocopherol moiety is anticipated to be the primary scavenger of lipid-soluble radicals within cell membranes, breaking the chain reaction of lipid peroxidation.[2] The ascorbyl portion is expected to quench aqueous-phase radicals.

-

Synergistic Regeneration: A key proposed advantage of this hybrid molecule is the intramolecular regeneration of the tocopheryl radical by the ascorbyl moiety. After tocopherol donates an electron to neutralize a free radical, the resulting tocopheryl radical can be reduced back to its active form by the adjacent ascorbyl group.

-

Modulation of Cellular Antioxidant Defenses: As will be discussed, derivatives of tocopherol have been shown to influence cellular signaling pathways that upregulate the expression of endogenous antioxidant enzymes.[4]

Quantitative Assessment of Antioxidant Activity

Table 1: In Vitro Free Radical Scavenging Activity (Hypothetical Data)

| Assay | Principle | Expected Outcome for this compound | Reference Compound Example |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical.[5] | Dose-dependent decrease in absorbance at 517 nm, indicating potent radical scavenging activity. | Ascorbic Acid, Trolox |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the reduction of the ABTS radical cation by an antioxidant.[6] | High Trolox Equivalent Antioxidant Capacity (TEAC) value, indicating broad-spectrum radical scavenging. | Trolox |

| Lipid Peroxidation Inhibition Assay | Measures the inhibition of the oxidation of lipids, often using linoleic acid or biological membranes.[5] | Significant inhibition of the formation of lipid hydroperoxides and secondary products like malondialdehyde (MDA). | α-Tocopherol |

Table 2: Cellular Antioxidant Activity (Hypothetical Data)

| Assay | Principle | Expected Outcome for this compound |

| Cellular Antioxidant Assay (CAA) | Utilizes a fluorescent probe (e.g., DCFH-DA) to measure the inhibition of intracellular ROS generation induced by a free radical initiator like AAPH.[7] | Dose-dependent reduction in fluorescence, indicating the ability to permeate cells and quench intracellular ROS. |

| Reactive Oxygen Species (ROS) Assay | Measures the overall level of ROS in cells under basal or stimulated conditions using fluorescent probes. | Reduction in ROS levels in cells subjected to oxidative stress (e.g., H₂O₂ or UV exposure). |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antioxidant effects of this compound.

DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create a series of dilutions.

-

Prepare a series of dilutions of a standard antioxidant like ascorbic acid.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution, standard, and a solvent blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_blank)] * 100.

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration.

-

Cellular Antioxidant Assay (CAA)

-

Cell Culture:

-

Seed adherent cells (e.g., HaCaT keratinocytes or fibroblasts) in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

-

Probe Loading and Treatment:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Add different concentrations of this compound to the cells and incubate for a predetermined time (e.g., 1 hour).

-

-

Induction and Measurement of Oxidative Stress:

-

Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

-

Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1-2 hours using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Determine the percentage inhibition of ROS production for each concentration of the test compound.

-

Modulation of Signaling Pathways

This compound is likely to influence key signaling pathways that regulate the cellular response to oxidative stress.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that upregulates the expression of a suite of antioxidant and detoxification genes through binding to the Antioxidant Response Element (ARE).[8] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[8] Oxidative or electrophilic stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate gene expression.[8]

Derivatives of tocopherol, such as α-tocopheryl succinate (B1194679), have been shown to induce ROS production in certain cell types, which in turn activates the Nrf2 pathway as a protective response.[4] It is plausible that this compound could similarly modulate Nrf2 activity, leading to an enhanced endogenous antioxidant capacity.

MAPK Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in transducing extracellular signals to cellular responses, including those related to stress.[9] The three main MAPK families are ERK, JNK, and p38.[9] Oxidative stress is a known activator of the JNK and p38 pathways, which can lead to inflammatory responses or apoptosis. The ERK pathway is more commonly associated with cell growth and differentiation.[9] Some antioxidants have been shown to modulate MAPK signaling, often by inhibiting the activation of pro-inflammatory JNK and p38 pathways.

NF-κB Pathway

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor involved in the inflammatory response.[1] ROS can act as second messengers to activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines.[1] Antioxidants can inhibit NF-κB activation by quenching the ROS that trigger this pathway. Furthermore, α-tocopheryl succinate has been shown to directly inhibit NF-κB activation, an effect that may be independent of its antioxidant properties.[10]

Conclusion

This compound represents a promising antioxidant with the potential for enhanced efficacy due to the synergistic action of its covalently linked ascorbyl and tocopheryl moieties. Based on the extensive research on its parent compounds, it is expected to be a potent scavenger of both aqueous and lipid-soluble reactive oxygen species. Furthermore, it holds the potential to modulate key cellular signaling pathways involved in the oxidative stress response, including the upregulation of endogenous antioxidant defenses via the Nrf2 pathway and the downregulation of inflammatory responses through the inhibition of MAPK and NF-κB signaling. Rigorous experimental validation using the protocols outlined in this guide is necessary to fully characterize the antioxidant profile of this novel compound and confirm its utility in applications ranging from dermatological formulations to therapeutic interventions for oxidative stress-related pathologies.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of NF-kappa B transcriptional activity by alpha-tocopheryl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ascorbyl Tocopheryl Maleate in Formulations by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ascorbyl Tocopheryl Maleate in various formulations. This compound, a stable derivative of Vitamins C and E, is a potent antioxidant used in pharmaceutical and cosmetic preparations. The described method is specific, accurate, and precise, making it suitable for routine quality control and stability testing of formulations containing this active ingredient.

Introduction

This compound is a novel antioxidant that combines the benefits of both ascorbic acid and tocopherol in a single, stable molecule. Its efficacy is dependent on its concentration in the final product, necessitating a reliable analytical method for its quantification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of active pharmaceutical ingredients (APIs) within complex formulation matrices.[1][2] This protocol outlines a validated HPLC method for the determination of this compound, ensuring the quality and consistency of the final product.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.

| Parameter | Specification |

| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[3][4] |

| Mobile Phase | Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate (B84403) Buffer (pH 3.0) |

| Gradient | 70% Acetonitrile, 30% Buffer (Isocratic) |

| Flow Rate | 1.0 mL/min[3][4] |

| Column Temperature | 25 °C[3][4] |

| Detection Wavelength | 245 nm[5] |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Preparation of Standard and Sample Solutions

2.2.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

2.2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2.2.3. Sample Preparation

The sample preparation procedure will vary depending on the formulation matrix.

-

For Creams and Lotions (High-Fat Formulations): Accurately weigh an amount of the formulation equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube. Add 10 mL of dichloromethane (B109758) to disperse the sample.[3][4] Then, add 40 mL of 0.02 M potassium dihydrogen phosphate buffer (pH 3.0) and vortex for 5 minutes to extract the analyte.[3][4] Centrifuge the mixture at 12,000 rpm for 15 minutes.[3][4] Filter the upper aqueous layer through a 0.22 µm syringe filter into an HPLC vial for analysis.[3][4]

-

For Serums and Toners (Low-Fat Formulations): Accurately weigh an amount of the formulation equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask. Add 30 mL of 0.02 M potassium dihydrogen phosphate buffer (pH 3.0) and sonicate for 10 minutes to dissolve the analyte.[3][4] Dilute to volume with the buffer solution. Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7]

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix was assessed. A placebo formulation was analyzed to ensure no interfering peaks at the retention time of this compound.

-

Linearity: The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

-

Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

-

Precision: The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days. The results were expressed as the relative standard deviation (%RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation are summarized in the tables below for easy comparison.

Table 1: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 10 | 151,987 |

| 25 | 379,543 |

| 50 | 758,123 |

| 100 | 1,517,890 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |

| 80% | 40 | 39.8 | 99.5 | 0.8 |

| 100% | 50 | 50.3 | 100.6 | 0.5 |

| 120% | 60 | 59.5 | 99.2 | 0.7 |

Table 3: Precision Data

| Precision Type | %RSD (n=6) |

| Repeatability (Intra-day) | 0.65% |

| Intermediate Precision (Inter-day) | 1.12% |

Table 4: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantification (LOQ) | 0.45 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound in formulations.

Caption: Experimental workflow for HPLC quantification.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of this compound in various formulations. The method is straightforward, utilizing common laboratory equipment and reagents, and has been validated to be specific, linear, accurate, and precise. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of products containing this compound.

References

- 1. periodicos.ufn.edu.br [periodicos.ufn.edu.br]

- 2. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]